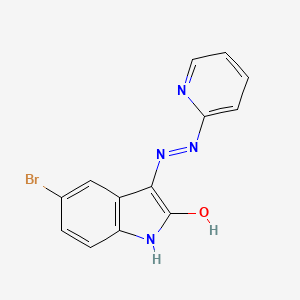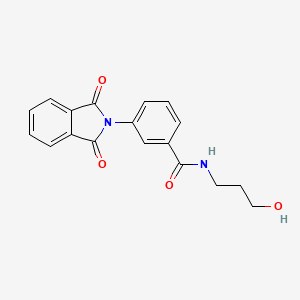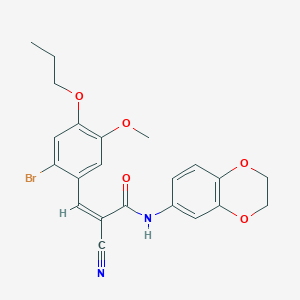![molecular formula C15H16N2O2 B5022053 N-[2-(3-methylphenoxy)ethyl]nicotinamide](/img/structure/B5022053.png)
N-[2-(3-methylphenoxy)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methylphenoxy)ethyl]nicotinamide, also known as MPNE, is a synthetic compound with potential therapeutic applications in the field of medicine and biotechnology. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
N-[2-(3-methylphenoxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields of medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer and diabetes.
Mecanismo De Acción
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses in the body. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3-methylphenoxy)ethyl]nicotinamide in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the effects of these pathways on disease development and progression. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring of this compound is necessary to ensure accurate and safe results.
Direcciones Futuras
There are several future directions for research on N-[2-(3-methylphenoxy)ethyl]nicotinamide. One area of research is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of N-[2-(3-methylphenoxy)ethyl]nicotinamide involves the reaction of 3-methylphenol with ethylene oxide to produce 2-(3-methylphenoxy)ethanol. The resulting product is then reacted with nicotinic acid to form the final product, this compound. This synthesis method has been reported in several research studies and has been found to be effective in producing pure and high-quality this compound.
Propiedades
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-4-2-6-14(10-12)19-9-8-17-15(18)13-5-3-7-16-11-13/h2-7,10-11H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREYXVSWCXHQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-dibenzyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5021970.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B5021978.png)
![N-4-pyridinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5021984.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B5022001.png)

![2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5022004.png)
![N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5022011.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022012.png)

![4-{2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}-4-oxobutanoic acid](/img/structure/B5022020.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5022036.png)

